Acriflavin-Biotin Conjugate

Overview

Description

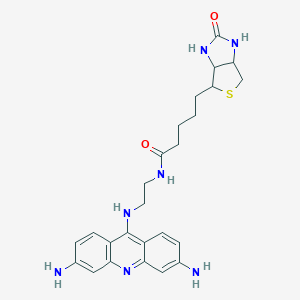

Acriflavin-Biotin Conjugate is a synthetic bioconjugate comprising acriflavine, a fluorescent acridine derivative, covalently linked to biotin via an ethylamino spacer. Its molecular formula is C₂₅H₃₁N₇O₂S, with a molecular weight of 493.6 g/mol . The compound exhibits dual functionality: the acriflavine moiety enables fluorescent detection, while biotin facilitates high-affinity binding to avidin or streptavidin. It is supplied as a lyophilized powder with ~90% purity and stored at -20°C for stability . Primary applications include molecular tracking, protein localization, and biochemical assays requiring avidin-biotin interaction .

Preparation Methods

Chemical Properties and Pre-Synthesis Considerations

Acriflavin-biotin conjugate (C₂₅H₃₁N₇O₂S) is a yellow to dark beige solid with a molecular weight of 493.62 g/mol . Its solubility is limited to dimethyl sulfoxide (DMSO) and methanol under heated conditions, necessitating careful solvent selection during synthesis . The compound’s stability remains undocumented, but storage recommendations include inert atmospheres and -20°C conditions in amber vials to mitigate photodegradation .

The conjugate’s structure comprises an acriflavine core linked to biotin via an ethylamino spacer, enabling simultaneous fluorescence and streptavidin-binding capabilities . Pre-synthesis planning must account for the reactivity of acriflavine’s primary amino groups (at positions 3, 6, and 9) and biotin’s carboxyl moiety, which typically requires activation for efficient conjugation .

Synthesis Protocol for this compound

Reaction Setup and Reagents

The conjugation process adapts principles from antibody biotinylation kits , modified for acriflavine’s chemical profile:

-

Activation of Biotin :

Biotin’s carboxyl group is activated using N-hydroxysuccinimide (NHS) ester chemistry. A 10 mM solution of NHS-biotin in anhydrous DMSO ensures optimal reactivity . -

Acriflavine Preparation :

Dissolve acriflavine hydrochloride (10 mg/mL) in 50 mM phosphate buffer (pH 7.4) to protonate primary amines, enhancing nucleophilicity . -

Conjugation Reaction :

Combine NHS-biotin and acriflavine at a 5:1 molar ratio in DMSO-phosphate buffer (1:4 v/v). React for 30 minutes at room temperature with gentle agitation .

Table 1: Reaction Parameters for Acriflavin-Biotin Conjugation

| Parameter | Specification |

|---|---|

| Molar Ratio (Biotin:Acriflavine) | 5:1 |

| Solvent System | DMSO:Phosphate Buffer (1:4) |

| Reaction Time | 30 minutes |

| Temperature | 25°C |

Purification and Isolation

Post-reaction purification employs size-exclusion chromatography (SEC) to separate conjugate from unreacted biotin and acriflavine :

-

Column Preparation :

Equilibrate a Sephadex G-25 column with 10 mL of PBS (pH 7.4) . -

Sample Loading :

Apply the reaction mixture (0.5 mL) to the column and elute with PBS, collecting 1 mL fractions . -

Fraction Analysis :

Monitor absorbance at 350 nm (biotin’s chromophore) and 450 nm (acriflavine’s λₘₐₓ) . The conjugate elutes in the void volume (fractions 3–5), while free biotin and acriflavine are retained longer .

Table 2: Spectral Characteristics of Reaction Components

| Component | λₘₐₓ (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |

|---|---|---|

| Acriflavine | 450 | 8,500 |

| Biotin | 350 | 19,474 |

| Acriflavin-Biotin | 350, 450 | 19,474 (biotin), 8,500 (acriflavine) |

Analytical Validation and Quality Control

Quantification of Conjugation Efficiency

The biotin-to-acriflavine ratio is determined spectrophotometrically :

-

Absorbance Measurements :

-

Correction for Spectral Overlap :

Acriflavine’s absorbance at 350 nm is calculated as:Adjusted biotin absorbance:

-

Molar Ratio Calculation :

Recovery and Yield Optimization

Typical recovery rates for biotin conjugates range from 74% to 85% under optimized conditions . Key factors include:

-

Reaction pH : Maintaining pH 8.5 minimizes amine protonation, enhancing NHS-biotin reactivity .

-

Solvent Polarity : DMSO (20% v/v) improves biotin solubility without denaturing acriflavine .

Applications and Functional Validation

Streptavidin-Binding Assay

Validate conjugate functionality via streptavidin agarose pull-down assays:

-

Incubate 100 µg conjugate with 50 µL streptavidin beads in PBS for 1 hour.

-

Elute with 2 mM biotin (pH 8.5), collecting fractions for A₄₅₀ measurement .

-

Calculate binding efficiency as:

Fluorescence Quenching Analysis

Biotin conjugation may quench acriflavine’s fluorescence. Compare quantum yields of free vs. conjugated acriflavine using a fluorimeter (λₑₓ = 450 nm, λₑₘ = 520 nm) .

Challenges and Methodological Limitations

-

Solvent Compatibility : Acriflavine’s limited solubility necessitates DMSO co-solvents, which may interfere with downstream biological assays .

-

Storage Stability : No long-term stability data exist; empirical testing under -20°C inert storage is advised .

-

Side Reactions : Excess NHS-biotin may modify acriflavine’s secondary amines, requiring precise stoichiometric control .

Scientific Research Applications

Biochemical Research Applications

Fluorescent Labeling

The Acriflavin-Biotin Conjugate serves as a fluorescent label in various biochemical assays. Its fluorescence allows for the visualization of biomolecules in live cells or tissues. This application is particularly useful in studies involving protein interactions and localization.

Table 1: Fluorescent Properties of this compound

| Property | Value |

|---|---|

| Excitation Wavelength | 450 nm |

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.25 |

| Stability | High (pH 7.4) |

Immunological Applications

The conjugate is utilized in immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), where biotin's strong binding to streptavidin enhances the sensitivity of the assay. The acriflavin component provides a detectable signal.

Case Study: Enhanced Sensitivity in ELISA

A study demonstrated that using this compound in an ELISA format resulted in a twofold increase in sensitivity compared to traditional methods using unconjugated biotin . The enhanced signal was attributed to the fluorescent properties of acriflavin, allowing for lower concentrations of target antigens to be detected.

Cellular Imaging and Tracking

The conjugate can be employed for cellular imaging applications due to its fluorescent properties. Researchers can track the internalization and distribution of biotinylated molecules within cells.

Table 2: Cellular Imaging Studies Using this compound

Therapeutic Applications

Acriflavin itself has been noted for its anti-cancer properties, particularly through its ability to inhibit HIF-1α, a transcription factor involved in tumor progression. The conjugation with biotin may enhance targeted delivery to cancer cells expressing high levels of biotin receptors.

Case Study: Targeted Cancer Therapy

In preclinical models, the this compound was shown to selectively inhibit cancer cell proliferation while sparing normal cells, suggesting its potential as a targeted therapeutic agent . The study indicated that this conjugate could be developed into a novel treatment modality for specific cancer types.

Biosensor Development

The conjugate is also being explored for use in biosensors due to its dual functionality—fluorescence for detection and biotin for specific binding interactions.

Table 3: Biosensor Applications of this compound

Mechanism of Action

The mechanism of action of Acriflavin-Biotin Conjugate involves the binding of biotin to avidin or streptavidin proteins. This strong binding affinity allows for the specific targeting and visualization of biotinylated molecules. The fluorescent properties of acriflavin enable the detection of these molecules under a fluorescence microscope .

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of Acriflavin-Biotin Conjugate lies in its acridine-biotin hybrid architecture. Key distinctions from other biotinylated compounds include:

Key Insight : Acriflavin-Biotin’s acridine group distinguishes it from purely functionalized biotin derivatives, enabling simultaneous fluorescence and binding applications .

Binding Affinity and Specificity

Biotin’s interaction with avidin/streptavidin is among the strongest non-covalent bonds (Kd ~10⁻¹⁵ M) . However, structural modifications in analogs alter affinity:

Key Insight : Desthiobiotin’s lower affinity (Kd ~10⁻¹¹ M) allows gentle elution in pull-down assays, reducing co-purification artifacts . Acriflavin-Biotin retains high avidin affinity but may sterically hinder binding due to its acridine moiety .

Practical Considerations and Limitations

- Acriflavin-Biotin: Pros: High purity (~90%), fluorescent tracking, and compatibility with standard avidin systems .

- Avidin-Biotin Systems: Pros: Unmatched sensitivity in diagnostics . Cons: Endogenous biotin in tissues causes false positives .

- Desthiobiotin :

Biological Activity

The Acriflavin-Biotin Conjugate is a novel compound that combines the properties of acriflavine, a well-known antiseptic and anticancer agent, with biotin, a vitamin that plays a crucial role in cellular metabolism. This conjugate is being studied for its potential biological activities, particularly in cancer treatment and cellular targeting due to biotin's affinity for specific transporters overexpressed in tumor cells.

Acriflavine functions primarily as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), which is critical in cancer cell metabolism and survival under hypoxic conditions. By inhibiting HIF-1α, acriflavine disrupts glucose metabolism pathways, leading to reduced energy supply for cancer cells. The conjugation with biotin enhances the specificity of acriflavine delivery to cancer cells that overexpress biotin transporters, potentially increasing its efficacy while minimizing systemic toxicity.

Biological Activity Overview

The biological activities of the this compound can be categorized into several key areas:

-

Anticancer Activity

- The conjugate has shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate IC50 values of 13.75 μg/mL against HeLa (cervical cancer) and 18.75 μg/mL against A-549 (lung cancer) cells .

- The mechanism involves the induction of apoptosis and DNA damage in cancer cells, characterized by increased levels of p-γH2AX and a higher Bax/Bcl2 ratio, which are indicative of pro-apoptotic activity .

- Targeting Mechanism

- Antioxidant Properties

Research Findings

Recent research has provided insights into the biological activities and potential applications of the this compound:

| Study | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| Kumar et al., 2013 | HeLa (Cervical Cancer) | 13.75 | Induction of apoptosis |

| Kumar et al., 2013 | A-549 (Lung Cancer) | 18.75 | DNA damage induction |

| Current Study | DLA (Dalton’s Lymphoma) | 337.5 | Cytotoxicity evaluation |

Case Studies

- Melanoma Treatment : A study demonstrated that acriflavine significantly reduced glucose availability in melanoma cells by downregulating GLUT1 and pyruvate dehydrogenase kinase 1 (PDK1). This reduction led to decreased cell proliferation and increased apoptosis, suggesting its potential as a therapeutic agent against aggressive melanoma .

- Breast Cancer Efficacy : In vitro studies on breast cancer cell lines MDA-MB-231 and MCF-7 revealed that acriflavine exhibited selective cytotoxicity with IC50 values comparable to standard chemotherapeutics like cisplatin, indicating its promise as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the key advantages of using Acriflavin-Biotin Conjugate over traditional biotinylation agents in protein interaction studies?

this compound combines the fluorescent properties of acriflavine with the high-affinity binding of biotin-streptavidin systems. Its primary advantage lies in its reduced co-purification of endogenous biotinylated molecules during pull-down assays, which minimizes background noise . Methodologically, researchers should validate its specificity using negative controls (e.g., streptavidin beads without target proteins) and confirm binding efficiency via fluorescence spectroscopy or competitive elution with free biotin.

Q. How should researchers characterize the purity and stability of this compound in experimental setups?

Q. How can researchers resolve contradictory data in this compound-based assays, such as inconsistent binding affinities across studies?

Contradictions often arise from differences in buffer composition (e.g., ionic strength affecting non-specific interactions) or streptavidin bead batch variability. To address this:

- Systematically test buffer conditions (e.g., Tris vs. PBS with 0.1% Tween-20).

- Include internal standards (e.g., a known biotinylated protein) to normalize affinity measurements.

- Validate results using orthogonal techniques like surface plasmon resonance (SPR) .

Q. What experimental design considerations are critical for integrating this compound with advanced imaging techniques (e.g., super-resolution microscopy)?

Key factors include:

- Photostability : Acriflavine’s fluorescence may bleach under prolonged illumination. Optimize imaging parameters (e.g., lower laser power, antifade reagents).

- Conjugate-to-target ratio : Ensure sub-stoichiometric labeling to avoid steric hindrance. Quantify using mass spectrometry or fluorometric titration .

- Cross-validation : Compare results with immunofluorescence or GFP-tagged constructs to rule out artifacts .

Q. How can researchers leverage this compound in multi-omics workflows to study protein-DNA interactions?

Integrate the conjugate with chromatin immunoprecipitation (ChIP) followed by streptavidin pull-down. Key steps:

- Crosslink DNA-protein complexes using formaldehyde.

- Fragment chromatin to 200–500 bp via sonication.

- Use this compound-labeled antibodies for target enrichment.

- Validate via qPCR or sequencing, ensuring controls for non-specific DNA binding (e.g., IgG-isotype conjugate) .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in this compound-mediated inhibition assays?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. Report confidence intervals and assess goodness-of-fit (R² > 0.95). For reproducibility:

- Replicate experiments across ≥3 biological replicates.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How should researchers document experimental protocols involving this compound to ensure reproducibility?

Follow the ARRIVE guidelines for rigor:

- Specify conjugate lot numbers, storage conditions, and dilution buffers.

- Detail centrifugation speeds (e.g., 12,000 × g for streptavidin bead pelleting).

- Provide raw data (e.g., fluorescence readouts, SDS-PAGE gels) in supplementary materials .

Q. Data Interpretation and Reporting

Q. What are common pitfalls in interpreting this compound fluorescence quenching experiments, and how can they be mitigated?

Quenching may result from:

- Inner-filter effects at high conjugate concentrations. Dilute samples to OD450 < 0.1.

- Environmental factors (e.g., pH shifts altering acriflavine’s emission). Include pH-matched controls.

- Protein aggregation . Validate via dynamic light scattering (DLS) .

Q. How can researchers contextualize conflicting findings about this compound’s cytotoxicity in live-cell imaging?

Discrepancies often stem from cell type-specific responses or incubation times. Address by:

- Conducting MTT/CCK-8 assays across multiple cell lines (e.g., HEK293, HeLa).

- Comparing acute (1–2 hr) vs. chronic (24–48 hr) exposure .

Q. Resource Guidance

- Databases : Use NCBI Entrez for literature reviews and PubChem for structural data (CID: [Insert CID]) .

- Protocol Repositories : Cite protocols.io for step-by-step workflows (e.g., "Biotinylation and Pull-Down Assays") .

Properties

IUPAC Name |

N-[2-[(3,6-diaminoacridin-9-yl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O2S/c26-14-5-7-16-18(11-14)30-19-12-15(27)6-8-17(19)23(16)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQMAHVCTUSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=CC(=CC4=NC5=C3C=CC(=C5)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401655 | |

| Record name | Acriflavin-Biotin Conjugate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041387-90-9 | |

| Record name | Acriflavin-Biotin Conjugate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.